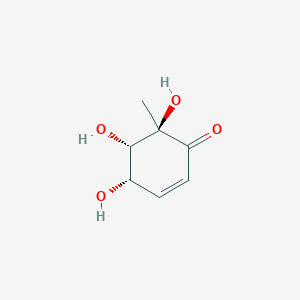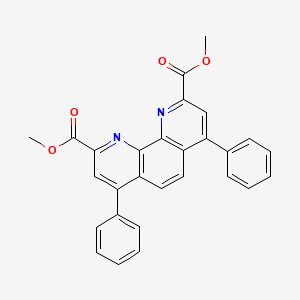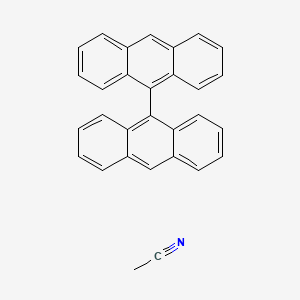
Acetonitrile;9-anthracen-9-ylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;9-anthracen-9-ylanthracene is a chemical compound with the molecular formula C30H21N and a molecular weight of 395.494 g/mol This compound is known for its unique structure, which combines the properties of acetonitrile and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;9-anthracen-9-ylanthracene typically involves the reaction of 9-anthracen-9-ylanthracene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be involved to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;9-anthracen-9-ylanthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of substituted anthracene compounds .
Scientific Research Applications
Acetonitrile;9-anthracen-9-ylanthracene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetonitrile;9-anthracen-9-ylanthracene involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, affecting replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetonitrile;9-anthracen-9-ylanthracene include:
9-anthracenecarboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Anthracene: A parent compound used in the synthesis of various derivatives and studied for its photophysical properties.
Acetonitrile: A common solvent and reagent in organic synthesis, known for its high polarity and ability to stabilize reaction intermediates.
Uniqueness
This compound is unique due to its combination of acetonitrile and anthracene moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .
Properties
CAS No. |
400002-71-3 |
|---|---|
Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
acetonitrile;9-anthracen-9-ylanthracene |
InChI |
InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3 |
InChI Key |
ASMFDVPVDBTEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
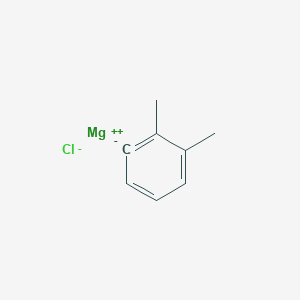
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
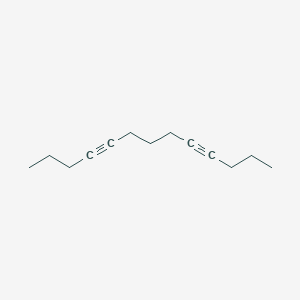
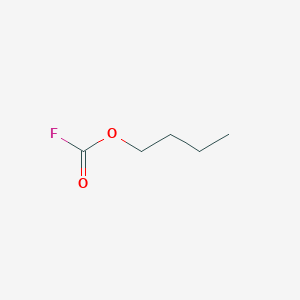
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
